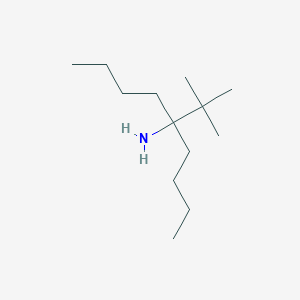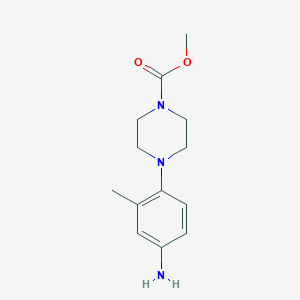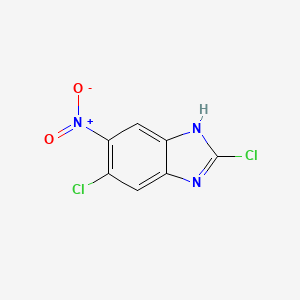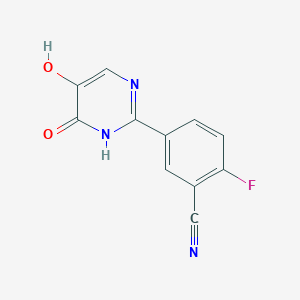
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, a cyano group, and a pyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom, altering the compound's properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid.
Reduction: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine.
Substitution: Various derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atom can enhance the compound's ability to interact with biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals with diverse therapeutic properties.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products.
Wirkmechanismus
The mechanism by which 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzene
Uniqueness: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its fluorine atom provides unique reactivity compared to similar compounds without this element.
Eigenschaften
Molekularformel |
C11H6FN3O2 |
|---|---|
Molekulargewicht |
231.18 g/mol |
IUPAC-Name |
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6FN3O2/c12-8-2-1-6(3-7(8)4-13)10-14-5-9(16)11(17)15-10/h1-3,5,16H,(H,14,15,17) |
InChI-Schlüssel |
TUNMXAZRNVOLDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)


![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
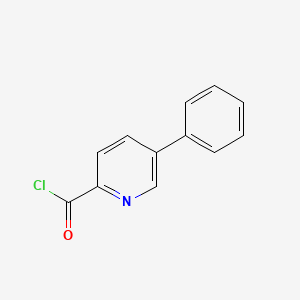
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)


